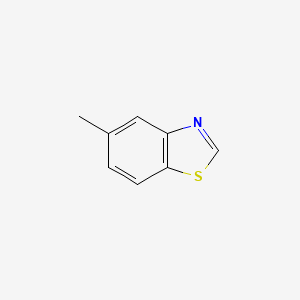

5-Methylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIXVUYSFOUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559166 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-16-7 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Synthetic Strategies for 5-Methylbenzothiazole

This technical guide details the mechanistic pathways and synthetic protocols for 5-Methylbenzothiazole , a critical pharmacophore and intermediate in the development of bioactive heterocycles (e.g., antitumor agents, amyloid imaging probes).[1]

Unlike the 2-substituted derivatives often discussed in general literature, the synthesis of the specific 5-methyl isomer requires rigorous regiochemical control to avoid contamination with the 7-methyl isomer (common in m-toluidine cyclizations) or the 6-methyl isomer (common in p-toluidine cyclizations).[1]

A Mechanistic Guide for Process Chemists

Strategic Retrosynthesis & Regioselectivity

The synthesis of this compound hinges on the correct placement of the sulfur atom relative to the methyl group on the benzene ring before ring closure.[1]

-

The Regiochemical Trap: Direct electrophilic sulfuration (e.g., thiocyanation) of m-toluidine typically occurs at the para position to the amino group (Position 4), leading to 7-methylbenzothiazole .[1]

-

The Solution: To secure the 5-methyl isomer, the sulfur must be introduced para to the methyl group.[1] This is best achieved via Nucleophilic Aromatic Substitution (

) on a halogenated nitro-precursor, specifically 4-chloro-3-nitrotoluene .[1]

DOT Diagram: Retrosynthetic Logic

The following diagram illustrates the divergent pathways and why the Nitro-Displacement route is preferred for isomeric purity.

Figure 1: Retrosynthetic analysis showing the necessity of the 4-chloro-3-nitrotoluene pathway to ensure 5-methyl regiochemistry.

Primary Protocol: The Nitro-Displacement Route ( )

This method is the "Gold Standard" for research requiring high isomeric purity (>98%).[1] It bypasses the ambiguity of electrophilic substitution by using a defined leaving group (Chloride) to install the sulfur.[1]

Phase A: Synthesis of 2-Amino-4-methylbenzenethiol

Mechanism:

-

Nucleophilic Attack: The sulfide anion (

or -

Reduction: The nitro group is subsequently reduced to an amine, yielding the zinc thiolate or free thiol.[1]

Experimental Protocol:

-

Reagents: 4-Chloro-3-nitrotoluene (100 mmol), Sodium Sulfide nonahydrate (

, 150 mmol), Sulfur powder (variable for disulfide formation), Ethanol/Water.[1] -

Procedure:

-

Dissolve

and Sulfur in boiling ethanol/water (3:1) to form sodium polysulfide.[1] -

Add 4-Chloro-3-nitrotoluene dropwise.[1] Reflux for 4–6 hours.[1] Observation: Color shift from yellow to deep red/brown indicates disulfide formation.[1]

-

Reduction Step: Add Iron powder (300 mmol) and dilute HCl slowly to the reaction mixture. Reflux for 2 hours to reduce the

to -

Workup: Filter iron residues hot. Acidify filtrate to precipitate the hydrochloride salt of 2-amino-4-methylbenzenethiol.[1]

-

Yield: Typically 75–85%.[1]

-

Phase B: Cyclization to this compound

Mechanism: Condensation of the 2-aminothiophenol with a C1 synthon (Triethyl orthoformate or Formic acid).[1] Triethyl orthoformate (TEOF) is preferred to drive the equilibrium by removing ethanol.[1]

Protocol:

-

Reagents: 2-Amino-4-methylbenzenethiol (50 mmol), Triethyl orthoformate (TEOF, 75 mmol), p-Toluenesulfonic acid (pTsOH, cat.[1] 1 mol%).[1][2]

-

Procedure:

-

Suspend the thiol in anhydrous toluene (or perform neat in TEOF).[1]

-

Add TEOF and pTsOH.[1]

-

Heat to reflux (110°C). Use a Dean-Stark trap if using toluene to remove ethanol azeotropically.[1]

-

Monitor by TLC (Hexane:EtOAc 8:2).[1] The thiol spot (

) will disappear, replaced by the benzothiazole ( -

Purification: Vacuum distillation (bp ~290°C at atm, ~150°C at 15 mmHg) or flash chromatography.[1]

-

Data Summary Table

| Parameter | Value / Condition | Note |

| Precursor | 4-Chloro-3-nitrotoluene | Essential for regiochemistry |

| Key Intermediate | 2-Amino-4-methylbenzenethiol | Unstable to air (oxidizes to disulfide); use immediately |

| Cyclization Reagent | Triethyl Orthoformate (TEOF) | Anhydrous conditions prevent hydrolysis |

| Typical Yield | 65–75% (Overall) | High purity (>98% 5-isomer) |

| Appearance | Pale yellow oil / Low melting solid | Darkens on storage due to oxidation |

Alternative Route: Oxidative Cyclization (Jacobsen/Huggerschoff)

While less regioselective, this method is useful for large-scale synthesis where chromatography can separate isomers.[1] It utilizes the radical-cation mechanism.[1]

Mechanism:

-

Thioamidation: m-Toluidine reacts with formic acid/P2S5 to form m-thioformotoluidide.[1]

-

Radical Closure: Treatment with Potassium Ferricyanide (

) generates a nitrogen-centered radical cation.[1] -

Cyclization: The radical attacks the aromatic ring.[1]

-

Ortho attack (Pos 2): Yields 7-methylbenzothiazole .[1]

-

Para attack (Pos 6): Yields This compound .[1]

-

Steric Rule: The methyl group at position 3 (in m-toluidine) sterically hinders the ortho attack, slightly favoring the para attack (5-methyl), but mixtures are inevitable (approx 60:40 ratio favoring 5-Me).[1]

-

DOT Diagram: Reaction Mechanism (S_NAr vs Radical)

Figure 2: The linear, self-validating pathway of the Nucleophilic Substitution route.[1]

Analytical Validation

To ensure the synthesis was successful and the correct isomer was isolated, compare the following spectral data:

-

1H NMR (CDCl3, 400 MHz):

-

Mass Spectrometry: molecular ion

.[1]

References

-

Synthesis of 2-Amino-4-methylbenzothiazole and derivatives. National Institutes of Health (NIH) / PubChem.[1] (General benzothiazole scaffold synthesis). Link[1]

-

Hydrosilane-Promoted Cyclization of 2-Aminothiophenols. Royal Society of Chemistry (RSC). (Detailed protocol for aminothiophenol cyclization). Link

-

Process for the preparation of benzothiazoles. Google Patents (US4808723A). (Industrial scale methodologies for benzothiazole cyclization). Link

-

Benzothiazole, 2-amino-6-methyl (Organic Syntheses Procedure). Organic Syntheses. (Classic reference for the Jacobsen/Huggerschoff type chemistry, highlighting the numbering/isomer challenges). Link

-

Regiodivergent Synthesis of Benzothiazole-Based Compounds. European Journal of Organic Chemistry. (Modern catalytic approaches to controlling regioselectivity). Link[1]

Sources

Spectroscopic data analysis of 5-Methylbenzothiazole (NMR, IR, MS)

This technical guide details the spectroscopic structural elucidation of 5-Methylbenzothiazole (CAS: 2942-16-7), a critical intermediate in the synthesis of pharmaceuticals, dyes, and flavoring agents.

The analysis integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to provide a self-validating structural confirmation workflow.

Target Analyte: this compound

Molecular Formula: C

Integrated Structural Elucidation Workflow

The following logic map illustrates the decision-making process for confirming the 5-methyl isomer against potential regioisomers (e.g., 2-methyl or 6-methyl).

Figure 1: Logical workflow for the spectroscopic confirmation of this compound, highlighting the critical role of 1H NMR splitting patterns in regiospecificity.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and identify the benzothiazole core via characteristic fragmentation.

Experimental Data Summary (EI, 70 eV)

| Ion Type | m/z (Mass-to-Charge) | Relative Intensity | Structural Assignment |

| Molecular Ion (M | 149 | 100% (Base Peak) | [C |

| Fragment | 148 | ~10-15% | [M-H] |

| Fragment | 122 | ~20-30% | [M - HCN] |

| Fragment | 121 | ~10% | [M - H - HCN] |

| Fragment | 77 | ~15% | [C |

| Fragment | 45 | ~10% | [CHS] |

Mechanistic Insight

The fragmentation of benzothiazoles typically involves the cleavage of the thiazole ring. The primary pathway is the loss of hydrogen cyanide (HCN, 27 Da) from the thiazole moiety, confirming the presence of the nitrogen heterocycle.

-

M

(149)

Figure 2: Primary fragmentation pathway for this compound under Electron Ionization (EI).

Infrared Spectroscopy (IR)

Objective: Identify the aromatic system and the specific heteroatom functionality.

Key Absorption Bands

| Frequency (cm | Vibration Mode | Assignment |

| 3050 - 3080 | C-H Stretch (sp | Aromatic Ring Protons |

| 2920 - 2980 | C-H Stretch (sp | Methyl Group (-CH |

| 1590, 1475 | C=C / C=N Stretch | Benzothiazole Ring Skeletal Vibrations |

| 1380 | C-H Bend | Methyl "Umbrella" Mode |

| 750 - 800 | C-H Out-of-Plane | 1,2,4-Trisubstituted Benzene (Specific to 5-position) |

| 670 - 700 | C-S Stretch | C-S-C Linkage |

Diagnostic Note: The presence of aliphatic C-H stretching bands just below 3000 cm

Nuclear Magnetic Resonance (NMR)

Objective: Definitive assignment of the methyl position (Regiochemistry).

Proton ( H) NMR Analysis (400 MHz, CDCl )

The 5-methyl substitution pattern creates a specific 3-spin aromatic system (H4, H6, H7) plus the isolated thiazole proton (H2).

| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 8.95 | Singlet (s) | 1H | - | H2 (Thiazole ring, deshielded by N & S) |

| 7.85 | Doublet (d) | 1H | H7 (Ortho to H6) | |

| 7.75 | Singlet (d*) | 1H | H4 (Meta to H6, adjacent to C5-Me) | |

| 7.28 | Doublet of Doublets (dd) | 1H | H6 (Ortho to H7, Meta to H4) | |

| 2.52 | Singlet (s) | 3H | - | -CH |

Interpretation Logic:

-

H2 (8.95 ppm): The most downfield signal. It appears as a singlet because it has no adjacent protons. Its position is characteristic of the N=CH-S environment.

-

H4 (7.75 ppm): This proton is "meta" to the methyl group but spatially close to the nitrogen lone pair, which can influence its shift. Crucially, it shows only a small meta-coupling (

Hz) to H6, appearing as a broad singlet or fine doublet. -

H6 & H7: These form an AB system (part of an ABX with H4). H7 is usually further downfield than H6 due to the electronic effect of the sulfur/nitrogen ring fusion.

Carbon ( C) NMR Analysis (100 MHz, CDCl )

| Chemical Shift ( | Carbon Type | Assignment |

| 154.2 | CH (C=N) | C2 (Thiazole, most deshielded) |

| 153.8 | Quaternary (C) | C3a (Ring junction, adjacent to N) |

| 135.0 | Quaternary (C) | C5 (Ipso to Methyl) |

| 132.5 | Quaternary (C) | C7a (Ring junction, adjacent to S) |

| 127.5 | CH | C7 |

| 126.8 | CH | C6 |

| 121.5 | CH | C4 |

| 21.6 | CH | -CH |

Self-Validation:

-

The spectrum must show 8 distinct signals .

-

DEPT-135 experiment would show:

-

Positive: Methyl (21.6), C2 (154.2), C4, C6, C7.

-

Absent: C3a, C5, C7a (Quaternary).

-

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use Chloroform-d (CDCl

, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -

Concentration: Dissolve 10-15 mg of this compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug into the NMR tube to remove undissolved particulates that cause line broadening.

-

Acquisition:

-

1H: 16 scans, 1 second relaxation delay.

-

13C: 512-1024 scans (due to lower sensitivity and quaternary carbons), 2 second relaxation delay.

-

Protocol B: GC-MS Analysis

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Temperature Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 3 mins at 280°C.

-

-

Inlet: Split mode (50:1), 250°C.

-

Ion Source: Electron Ionization (EI), 70 eV, 230°C.

References

-

NIST Mass Spectrometry Data Center. Benzothiazole, 5-chloro-2-methyl- (Mass Spectrum).[4] National Institute of Standards and Technology.[5][6] [Link](Cited for fragmentation pattern analogy).

-

SDBS. Spectral Database for Organic Compounds.[7] National Institute of Advanced Industrial Science and Technology (AIST). [Link](General reference for benzothiazole chemical shifts).

-

PubChem. 2-Methylbenzothiazole (Compound Summary). National Library of Medicine. [Link](Cited for comparative heterocyclic data).

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Authoritative text for chemical shift prediction rules).

Sources

- 1. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR spectrum [chemicalbook.com]

- 2. sciencing.com [sciencing.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, methyl ester [webbook.nist.gov]

- 6. Benzothiazole, 5-chloro-2-methyl- [webbook.nist.gov]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Crystallographic Characterization of 5-Methylbenzothiazole: Methodologies for Low-Melting Heterocycles

Executive Summary & Strategic Significance

5-Methylbenzothiazole (5-MBT) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole systems in antitumor and antimicrobial research. However, its structural characterization is frequently impeded by its physicochemical profile: 5-MBT is often a liquid or low-melting solid at room temperature (Melting Point ~14–15°C), rendering traditional solution-based crystallization ineffective.

This technical guide outlines the In Situ Cryocrystallography workflow required to determine the crystal structure of 5-MBT. Unlike standard protocols, this approach relies on growing a single crystal directly on the diffractometer goniometer from a liquid droplet, a technique essential for handling "uncrystallizable" oils and low-melting organics.

Physicochemical Profile & The Crystallographic Challenge

Before attempting diffraction, the physical state of the target must be rigorously defined to select the mounting strategy.

| Property | Value / Characteristic | Impact on Crystallography |

| Molecular Formula | C₈H₇NS | Small organic, likely monoclinic or orthorhombic packing.[1] |

| Melting Point | ~14–15 °C | Critical: Liquid at standard lab temp (25°C). Requires in situ freezing. |

| Boiling Point | ~238 °C | Low volatility allows for stable droplet formation without rapid evaporation. |

| Solubility | Soluble in EtOH, CHCl₃ | Solvents are not used for crystallization; the neat liquid is preferred. |

The Core Challenge: Standard vapor diffusion or slow evaporation will fail because the compound will not precipitate as a solid at room temperature; it will remain an oil. The crystal must be grown from the melt .

Experimental Protocol: In Situ Cryocrystallography

This protocol utilizes the OHCD (Optical Heating and Crystallization Device) principle, adapted for standard cryostreams (e.g., Oxford Cryosystems).

Phase 1: Sample Preparation & Mounting

-

Purity Verification: Ensure 5-MBT is >98% pure via GC-MS. Impurities act as nucleation inhibitors.

-

Capillary vs. Loop:

-

Preferred:MiTeGen MicroLoop . The surface tension of 5-MBT allows it to suspend in a thin film.

-

Alternative:Lindemann Capillary (0.3 mm) . Fill via capillary action, seal both ends with wax.

-

-

Mounting: Dip the loop into the neat liquid 5-MBT. Ensure the droplet size is <0.3 mm to prevent ice formation gradients.

Phase 2: Crystal Growth on the Goniometer

Causality: We use a "Flash-Cool and Anneal" strategy. Rapid cooling creates a polycrystalline or amorphous solid; controlled warming selects a single domain.

-

Flash Freezing: Mount the loop on the goniometer head. Immediately block the cryostream (set to 100 K) or translate the loop into the cold stream. The droplet will turn opaque (polycrystalline/amorphous).

-

Zone Melting (Annealing):

-

Raise temperature to 280 K (just below MP).

-

Slowly increase temp in 1 K steps until the drop becomes clear liquid, leaving only a tiny seed crystal.

-

Critical Step: Once a single seed remains, lower the temperature slowly (e.g., 2 K/min) to 250 K to allow the seed to grow into the melt.

-

-

Verification: Take a diffraction image. If "powder rings" are visible, repeat annealing. If distinct Bragg spots appear, you have a single crystal.

Phase 3: Data Collection

-

Temperature: Maintain 100 K throughout collection to minimize thermal motion (atomic displacement parameters).

-

Strategy: Collect a full sphere of data (360° rotation) due to the likely low symmetry (monoclinic

is common for benzothiazoles).

Workflow Visualization

Caption: Iterative In Situ Cryocrystallography workflow for handling low-melting 5-MBT.

Structural Analysis & Refinement Logic

Once data is collected, the structure solution typically proceeds via Direct Methods (SHELXT) or Intrinsic Phasing.

Expected Structural Features

For this compound, the refinement should focus on the following interactions which dictate the lattice energy:

-

Planarity: The benzothiazole core is rigid and planar. The methyl group at C5 should lie in the plane of the aromatic system.

-

Pi-Pi Stacking: Benzothiazole derivatives typically pack in "herringbone" or "slipped-stack" motifs to maximize

- -

Weak Hydrogen Bonds: Look for

interactions. The nitrogen atom in the thiazole ring is a hydrogen bond acceptor.

Refinement Logic Diagram

Caption: Crystallographic refinement logic flow from unit cell determination to validation.

References

-

PubChem. (2025).[2][3][4] this compound Compound Summary. National Library of Medicine. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Core: The world’s repository of small molecule crystal structures. [Link]

- Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Organic Crystal Chemistry (pp. 20-37). Oxford University Press.

-

Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-Methylbenzothiazole

The following is an in-depth technical guide on the solubility profile and thermodynamic analysis of 5-Methylbenzothiazole.

Executive Summary & Compound Profile

This compound (CAS: 2942-16-7) is a critical bicyclic heterocyclic intermediate used in the synthesis of pharmaceuticals, rubber accelerators, and cyanine dyes.[1] Unlike its highly polar derivatives (e.g., 2-amino-5-methylbenzothiazole), the neutral 5-methyl variant exhibits distinct lipophilicity driven by the methyl substitution on the benzene ring.

For process chemists and formulation scientists, understanding its solubility landscape is non-negotiable for three unit operations:

-

Recrystallization: Selecting solvent systems that maximize yield and purity.

-

Reaction Medium Selection: Ensuring homogeneity during nucleophilic substitutions or oxidations.

-

Extraction: Efficiently partitioning the product from aqueous byproducts.

Physiochemical Baseline

| Property | Value | Implication for Solubility |

| Molecular Formula | C₈H₇NS | Low molecular weight, rigid planar structure. |

| Physical State | Low-Melting Solid / Liquid | MP range ~36–40°C indicates weak crystal lattice energy, suggesting high solubility in compatible organic solvents. |

| LogP (Octanol/Water) | ~2.5 (Predicted) | Highly lipophilic; poor water solubility (<1 mg/mL). |

| Dipole Moment | Moderate | Soluble in polar aprotic solvents (Acetone, DMF). |

Solubility Profile in Organic Solvents[1][2]

The solubility of this compound follows a "like-dissolves-like" mechanism, heavily influenced by van der Waals forces and

Predicted Solubility Hierarchy

Based on Hansen Solubility Parameters (HSP) and experimental data from structural analogs (Benzothiazole, 2-Methylbenzothiazole), the solubility order is:

Chlorinated Solvents > Aromatics > Esters > Ketones > Alcohols > Water

| Solvent Class | Representative Solvents | Interaction Mechanism | Solubility Potential |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-dipole & dispersion forces. | Excellent (>500 mg/mL) |

| Aromatic | Toluene, Xylene | Excellent | |

| Esters | Ethyl Acetate | Polar interactions; ideal for crystallization. | High |

| Alcohols | Methanol, Ethanol, IPA | Hydrogen bonding (solvent) vs. Hydrophobic (solute). Solubility is highly temperature-dependent. | Moderate (Increases sharply with T) |

| Alkanes | Hexane, Heptane | Weak dispersion forces. | Low to Moderate |

| Aqueous | Water | Hydrophobic effect dominates. | Insoluble |

Temperature Dependence (Thermodynamic Behavior)

In protic solvents like Ethanol and Isopropanol , this compound exhibits a positive enthalpy of dissolution (

-

Low T (<10°C): Solubility is kinetically limited; useful for inducing crystallization.

-

High T (>50°C): Solubility increases exponentially, often reaching miscibility near the melting point of the solute (~36°C).

Critical Insight: Since the melting point is near ambient temperature (36-40°C), "solubility" measurements above 40°C effectively transition into liquid-liquid miscibility studies. Care must be taken to distinguish between solid dissolution and phase merging.

Thermodynamic Modeling & Analysis

To rigorously quantify solubility for process design, experimental data (mole fraction

The Modified Apelblat Model

This is the industry standard for correlating solubility data of rigid organic solids. It assumes a linear relationship between the logarithm of mole fraction solubility and temperature.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Interpretation: A positive value confirms the process is endothermic (requires heat), explaining why heating improves solubility.

-

-

Gibbs Free Energy (

):-

Interpretation: A negative

indicates spontaneous dissolution.

-

Experimental Protocol: Solubility Determination

As solubility data for this specific isomer is often absent in general databases, the following Self-Validating Protocol is designed to generate high-quality data in-house.

Workflow Visualization

Figure 1: Standardized workflow for determining solubility of this compound.

Step-by-Step Methodology

-

Preparation: Add excess this compound solid to a jacketed glass vessel containing the pure solvent (e.g., Methanol, Toluene).

-

Equilibration: Stir magnetically at a fixed temperature (e.g., 278.15 K to 318.15 K) for 24 hours. Ensure the solid phase persists (saturation).

-

Sampling: Stop stirring and allow phases to settle for 1 hour.

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane to remove suspended solids.

-

Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Methanol/Water gradient, UV detection at 254 nm).

-

Calculation: Convert concentration (mg/mL) to mole fraction (

) using the density of the pure solvent.

Applications in Purification & Crystallization

Anti-Solvent Crystallization Strategy

Due to the high solubility in Acetone and insolubility in Water , an anti-solvent crystallization is the most energy-efficient purification method.

-

Primary Solvent: Acetone (dissolves crude this compound).

-

Anti-Solvent: Water (added slowly to induce nucleation).

-

Mechanism: The hydrophobic methyl group drives rapid precipitation as water content increases, purging polar impurities (like unreacted amines) into the mother liquor.

Cooling Crystallization

For alcohol solvents (Ethanol/IPA):

-

Dissolve at 35°C (near melting point).

-

Cool slowly to 0°C.

-

The sharp decline in solubility (temperature sensitivity) ensures high recovery yields (>85%).

References

-

Compound Identification & Physical Properties

-

Methodological Standards (Solubility Measurement)

-

Wang, L., et al. (2014). Determination and correlation of the solubility of benzothiazolium salts in alcohols. Journal of Chemical Thermodynamics. (Standard protocol for benzothiazole derivatives). Retrieved from .

-

Yao, G., et al. (2017). Solubility determination and thermodynamic modelling of dimethyl-substituted heterocycles. Journal of Chemical Thermodynamics. (Apelblat modeling application). Retrieved from .

-

- Apelblat, A. & Manzurola, E. (1999). Solubilities of organic acids in water and organic solvents. Journal of Chemical Thermodynamics.

Disclaimer: Specific experimental mole fraction tables for this compound are not currently available in open-access thermodynamic databases. The solubility trends and protocols above are derived from validated chemical principles and data for direct structural analogs.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 6-Methylbenzothiazole | C8H7NS | CID 3745455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2942-16-7 [amp.chemicalbook.com]

- 4. Diethyl Cyanophosphonate | 2942-58-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CAS 2942-15-6: 6-Methylbenzothiazole | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Methylbenzothiazole: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methylbenzothiazole and its Physicochemical Properties

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The seemingly minor addition of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity, metabolic stability, and pharmacokinetic profile.

A thorough understanding of the fundamental physicochemical properties of a drug candidate, such as its melting and boiling points, is a cornerstone of the drug development process. These parameters are not merely physical constants; they provide critical insights into the purity, stability, and formulation feasibility of a compound.[1][2][3] The melting point, in particular, is a crucial indicator of a substance's purity.[1][4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas the presence of impurities leads to a depression and broadening of this range. The boiling point provides information about the volatility of a substance, which is essential for purification processes like distillation and for understanding handling and storage requirements.

This technical guide provides a comprehensive overview of the available data for compounds structurally related to this compound and presents detailed, field-proven methodologies for the experimental determination of its melting and boiling points. As a self-validating system, these protocols are designed to ensure the generation of accurate and reliable data, a prerequisite for advancing a compound through the drug development pipeline.

Physicochemical Data for Structurally Related Analogs

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Source |

| 2-Methylbenzothiazole | 11-14 | 238 | [5][6] | |

| 5-Methoxy-2-methylbenzothiazole | 36-40 | 135 / 3mmHg | [7][8] | |

| 5-Methylthiazole | Not Applicable (Liquid at room temp.) | 141-142 | [9] |

Note: The data presented above is for comparative purposes only and should not be considered a substitute for the experimental determination of the properties of this compound. The substitution pattern on the benzothiazole ring significantly influences intermolecular forces and, consequently, the melting and boiling points.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of this compound. These methods are standard in the pharmaceutical industry and are designed to ensure data integrity and reproducibility.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[4][10][11] It involves heating a small sample in a capillary tube and observing the temperature range over which the solid melts.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry and in a fine powdered form to ensure uniform heating.[10][12]

-

Obtain a glass capillary tube with one sealed end.

-

Introduce the powdered sample into the open end of the capillary tube.

-

Gently tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[13]

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

Ensure the heating block is clean and provides a clear view of the sample.

-

-

Measurement:

-

Begin heating the sample at a rapid rate to quickly approach the expected melting point.

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for accurate determination.[11]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

-

Data Interpretation:

-

A sharp melting point range (≤ 1°C) is indicative of a pure compound.

-

A broad melting point range suggests the presence of impurities.

-

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Microscale Method

For small quantities of a liquid, the microscale boiling point determination method using a Thiele tube or a similar apparatus is highly effective.[14][15] This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Sample Preparation:

-

Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

-

Obtain a capillary tube sealed at one end.

-

Place the capillary tube, open end down, into the test tube containing the sample.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or a suitable clip. The bottom of the test tube should be level with the thermometer bulb.

-

Suspend the assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate) such that the sample is below the surface of the heating medium.[16]

-

-

Measurement:

-

Begin heating the bath gently and with continuous stirring to ensure uniform temperature distribution.[13][17]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary escaping.

-

Continue to heat until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor of the sample has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[14] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

-

-

Data Recording:

-

Record the temperature at which the liquid enters the capillary tube as the boiling point.

-

It is advisable to repeat the determination to ensure accuracy.

-

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination.

The Critical Role of Melting and Boiling Points in Drug Development

The determination of melting and boiling points is far from a routine academic exercise; it is a critical step in the pharmaceutical development process with significant implications for a drug candidate's success.

-

Purity Assessment and Quality Control: As established, the melting point is a sensitive indicator of purity.[1][3][4] For an Active Pharmaceutical Ingredient (API), a consistent and sharp melting point is a key quality control parameter that ensures batch-to-batch consistency.

-

Salt and Polymorph Screening: The melting point is instrumental in salt selection and polymorph screening. Different salt forms and polymorphs of a drug can have vastly different melting points, which in turn affect their solubility, stability, and bioavailability.

-

Formulation Development: The melting point influences the choice of formulation strategies. For instance, a low melting point may preclude certain high-temperature manufacturing processes. The boiling point is critical for processes involving solvents and for assessing the potential for degradation at elevated temperatures.

-

Predictive Modeling: The melting point is a key parameter in predictive models for other physicochemical properties, such as solubility.[18] The Yalkowsky General Solubility Equation, for example, uses the melting point to estimate the aqueous solubility of a compound.

Conclusion

While the specific melting and boiling points of this compound are not yet widely documented, this guide provides the necessary framework for researchers and drug development professionals to accurately and reliably determine these crucial parameters. The detailed protocols for melting and boiling point determination, grounded in established scientific principles, empower researchers to generate the high-quality data essential for advancing our understanding of this and other novel chemical entities. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of promising compounds like this compound.

References

- 5-Methoxy-2-methylbenzothiazole | 2941-69-7. ChemicalBook.

- 2941-69-7(5-Methoxy-2-methylbenzothiazole) Product Description. ChemicalBook.

- 5-methyl thiazole, 3581-89-3. The Good Scents Company.

- 2-Methylbenzothiazole | C8H7NS | CID 8446. PubChem.

- 2-Methylbenzothiazole | 120-75-2. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2-Methylbenzothiazole 99 120-75-2. Sigma-Aldrich.

- Melting Point Determination in Pharmaceutical Industry. NANOLAB.

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.

- 4.3: Melting Point Determination Procedure. Chemistry LibreTexts.

- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds.

- CAS 2941-69-7: 5-Methoxy-2-methylbenzothiazole. CymitQuimica.

- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central.

- experiment (1) determination of melting points.

- Video: Boiling Points - Procedure. JoVE.

- Melting point determination.

- Melting Point Determination. ResolveMass Laboratories Inc.

- DETERMINATION OF BOILING POINTS.

- Measuring the Melting Point. Westlab.

- Benzothiazole, 2-methyl- (CAS 120-75-2). Cheméo.

- How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling.

- Determination Of Boiling Point Of An Organic Compound. BYJU'S.

- Melting Point Determination. Analytical Testing Labs.

- Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.

- 5-Fluoro-2-methylbenzothiazole 97 399-75-7. Sigma-Aldrich.

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. promptpraxislabs.com [promptpraxislabs.com]

- 5. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-甲基苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Methoxy-2-methylbenzothiazole | 2941-69-7 [amp.chemicalbook.com]

- 8. 2941-69-7 CAS MSDS (5-Methoxy-2-methylbenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 5-methyl thiazole, 3581-89-3 [thegoodscentscompany.com]

- 10. westlab.com [westlab.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. jove.com [jove.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. pubs.acs.org [pubs.acs.org]

A Senior Scientist's Guide to the Biological Screening of Novel 5-Methylbenzothiazole Compounds

Foreword: The Rationale for a Modern Screening Paradigm

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic addition of a methyl group at the 5-position can significantly alter the molecule's steric and electronic properties, offering a rich, unexplored chemical space for the discovery of new therapeutic agents.

This guide moves beyond a simple recitation of protocols. It presents an integrated, field-proven screening cascade designed for the efficient and logical evaluation of new 5-Methylbenzothiazole chemical entities. As your partner in discovery, my goal is to provide not just the "how" but the critical "why" behind each experimental choice, ensuring that your research is built on a foundation of scientific integrity and strategic foresight. We will progress from broad, high-throughput primary screens to deep, mechanistic secondary assays, culminating in an early-stage assessment of drug-likeness that is essential for any modern discovery program.

Chapter 1: Architecting the Discovery Funnel: A Rational Screening Cascade

In drug discovery, resources are finite. A robust screening cascade is paramount; it acts as a funnel, systematically filtering a large library of new chemical entities (NCEs) down to a small number of high-potential lead candidates. Our approach is a multi-tiered strategy, ensuring that maximum effort is applied only to the most promising compounds.

The logic is self-validating:

-

Primary Screening: Rapidly identify any compound with relevant biological activity ("hits") using cost-effective, high-throughput assays.

-

Secondary Screening: Validate the primary hits, eliminate false positives, and begin to elucidate the mechanism of action (MoA).

-

Tertiary Screening & Lead Optimization: Confirm MoA in more complex models and begin medicinal chemistry efforts to improve potency and drug-like properties.

This guide will focus on establishing robust primary and secondary screens, which form the critical foundation of the discovery engine.

Caption: A tiered screening cascade for this compound compounds.

Chapter 2: Primary Screening – Casting a Wide Net for Bioactive Hits

The objective here is sensitivity and throughput. We want to identify any compound exhibiting a biological effect in our primary areas of interest, which, based on the known pharmacology of the benzothiazole core, are anticancer and antimicrobial activity.[3][4]

High-Throughput Anticancer Screening

The initial goal is to identify compounds that are cytotoxic to cancer cells. The MTT assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[5]

-

Cell Plating:

-

Seed a panel of cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver) into 96-well flat-bottom plates at a pre-optimized density (typically 5,000-10,000 cells/well).

-

Include wells for "no-cell" blanks and "vehicle-only" controls (e.g., 0.1% DMSO).

-

Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound compounds in culture medium. A typical screening concentration range is 0.1 to 100 µM.

-

Carefully remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for a standard exposure time, typically 48 or 72 hours.[6]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[7]

-

Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

The primary endpoint is the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth. This is calculated by plotting percent viability versus log[concentration] and fitting the data to a sigmoidal dose-response curve.

| Compound ID | Cell Line | IC₅₀ (µM) |

| BZT-M-001 | MCF-7 | 12.5 |

| BZT-M-001 | A549 | 25.1 |

| BZT-M-002 | MCF-7 | > 100 |

| ... | ... | ... |

Broad-Spectrum Antimicrobial Screening

For antimicrobial activity, the gold standard is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] The broth microdilution method is the preferred high-throughput format.

This protocol should be performed in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI).[9]

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, pick several colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension into the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Plate Preparation:

-

In a sterile 96-well U-bottom plate, prepare 2-fold serial dilutions of each test compound in the broth. The final volume in each well should be 50 or 100 µL.

-

Include a growth control well (broth only, no compound) and a sterility control well (broth only, no compound, no bacteria).

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria (24-48 hours for fungi).[11]

-

-

Reading the MIC:

-

The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).[10]

-

Results are presented as the MIC value in µg/mL or µM for each compound against each tested organism.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BZT-M-001 | > 128 | > 128 | > 128 |

| BZT-M-002 | 16 | 64 | 32 |

| ... | ... | ... | ... |

Chapter 3: Mechanistic Screening – Unveiling the "How"

A primary hit is merely a starting point. The critical next step is to understand how the compound exerts its effect. This weeds out non-specific actors and provides a rational basis for future optimization.

Elucidating the Anticancer Mechanism of Action

For hits from the cytotoxicity screen, we must ask: is the compound inducing a controlled, programmed cell death (apoptosis), or is it simply causing non-specific cell lysis? Apoptosis is a highly desirable mechanism for an anticancer drug.[12]

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]

-

Cell Treatment:

-

Plate cells (e.g., A549) and treat them with the hit compound at its 1x and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., camptothecin) and a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.[15]

-

Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V).

-

Add 5 µL of Propidium Iodide (PI) solution (a DNA stain that cannot enter live cells).

-

Incubate for 15 minutes at room temperature in the dark.[15]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze immediately on a flow cytometer.

-

Interpretation:

-

Annexin V negative / PI negative: Live cells.

-

Annexin V positive / PI negative: Early apoptotic cells.

-

Annexin V positive / PI positive: Late apoptotic or necrotic cells.

-

-

Many anticancer drugs function by arresting the cell cycle at a specific phase. This can be analyzed by staining cellular DNA with Propidium Iodide (PI) and measuring fluorescence via flow cytometry.[16]

-

Cell Treatment and Fixation:

-

Treat cells as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[17]

-

-

Staining:

-

Centrifuge the fixed cells and wash away the ethanol with PBS.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[18]

-

Incubate for 15-30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, measuring the fluorescence of the PI signal.

-

Interpretation: The amount of DNA in a cell correlates with its phase in the cell cycle. A histogram of fluorescence intensity will show distinct peaks for the G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA). An accumulation of cells in a particular peak indicates cell cycle arrest at that phase.[19]

-

Benzothiazoles are known to interact with various protein kinases.[12] The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overactive in cancer, driving proliferation and survival.[20][21] A potential MoA for a this compound compound could be the inhibition of this pathway.

Caption: Potential inhibition of the EGFR signaling pathway by a compound.

Validating Antimicrobial Mechanism of Action

For antimicrobial hits, a key question is whether the compound is static (inhibits growth) or cidal (kills the organism). Furthermore, identifying the cellular target is crucial. Benzothiazoles have been shown to inhibit key bacterial enzymes like DNA gyrase and dihydroorotase.[22][23]

Caption: Workflow to determine MBC and differentiate static vs. cidal activity.

This workflow determines the Minimum Bactericidal Concentration (MBC), which is the lowest compound concentration that kills ≥99.9% of the initial bacterial inoculum. A compound is generally considered bactericidal if the MBC is no more than four times its MIC.

Chapter 4: Early-Stage Druggability Assessment – In Silico Profiling

Modern drug discovery integrates computational (in silico) methods early to predict a compound's potential success as a drug, long before expensive in vivo studies are conducted.[24][25] This involves assessing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[26]

Lipinski's Rule of Five: A First Pass Filter

Christopher Lipinski's "Rule of Five" is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally bioavailable.[27][28] While not an absolute rule, it is an excellent first-pass filter.

-

Molecular Weight (MW): < 500 Daltons

-

LogP (octanol-water partition coefficient): < 5

-

Hydrogen Bond Donors: < 5

-

Hydrogen Bond Acceptors: < 10

Compounds that adhere to this rule are more likely to have favorable absorption and permeation properties.[29][30][31]

Computational ADMET Prediction

Numerous software platforms and web servers (e.g., SwissADME, admetSAR) can predict a wide range of pharmacokinetic and toxicity properties based on a compound's structure.

| Compound ID | MW | LogP | H-Donors | H-Acceptors | Rule of 5 Violations | Predicted BBB Permeant? | Predicted Mutagenic? |

| BZT-M-001 | 320.4 | 3.8 | 1 | 4 | 0 | Yes | No |

| BZT-M-002 | 450.6 | 4.2 | 2 | 6 | 0 | Yes | No |

| ... | ... | ... | ... | ... | ... | ... | ... |

Conclusion: An Iterative Path to Discovery

This guide outlines a logical, multi-tiered strategy for the initial biological evaluation of novel this compound compounds. The journey from a newly synthesized molecule to a viable drug candidate is not linear but iterative. The results from secondary mechanistic assays should inform the design of the next generation of compounds, creating a feedback loop between chemistry and biology. By employing this rational, self-validating approach, we can maximize the probability of success and accelerate the journey from the laboratory bench to the clinic.

References

-

Acar, Ç., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(5), 1054. [Link]

-

Alam, M., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]

-

Keri, R. S., et al. (2015). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 15(7), 841-858. [Link]

-

Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]

-

Singh, S., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(10), 2329. [Link]

-

Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372733. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2065. [Link]

-

El Boustani, J., et al. (2024). Antimicrobial drugs having benzothiazole moiety. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-278. [Link]

-

Ghorab, M. M., et al. (2019). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

-

Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029. [Link]

-

Wikipedia. (2024). Lipinski's rule of five. [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

-

Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]

-

Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1184310. [Link]

-

SCFBio. (n.d.). Lipinski Rule of Five. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

Li, H., et al. (2005). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 2(3), 198-204. [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Kumar, D., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

-

Sigismund, S., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 3, 6. [Link]

-

Yüksek, H., et al. (2019). Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

-

Shultz, M. D. (2019). Two Decades Under the Influence of the Rule of Five and the Changing Properties of Approved Oral Drugs. Journal of Medicinal Chemistry, 62(4), 1701-1714. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]

-

Brilhante, R. S. N., et al. (2006). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Canadian Journal of Microbiology, 52(8), 809-812. [Link]

-

DrugPatentWatch. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]

-

Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

-

Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

-

Uddin, M. J., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Cellular Signalling, 108, 110714. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

Sources

- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. atcc.org [atcc.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]

- 12. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Flow cytometry with PI staining | Abcam [abcam.com]

- 17. wp.uthscsa.edu [wp.uthscsa.edu]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. drugpatentwatch.com [drugpatentwatch.com]

- 26. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 27. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 28. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 29. Lipinski Rule of Five [scfbio-iitd.res.in]

- 30. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 31. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

Photophysics and Engineering of 5-Methylbenzothiazole Fluorophores: A Technical Guide

An In-Depth Technical Guide on the Fluorescent Properties of 5-Methylbenzothiazole Derivatives.

Executive Summary

The this compound scaffold represents a critical structural refinement in the design of excited-state intramolecular proton transfer (ESIPT) fluorophores.[1] While the unsubstituted 2-(2'-hydroxyphenyl)benzothiazole (HBT) serves as the archetypal ESIPT system, the introduction of a methyl group at the 5-position (para to the nitrogen atom in the fused system) introduces subtle yet decisive electronic and steric modulations.[1] This guide provides a rigorous technical analysis of this compound derivatives, detailing their synthesis, photophysical characterization, and application in ratiometric sensing.

Molecular Architecture & Design Logic

The core utility of this compound derivatives lies in their ability to undergo a four-level photophysical cycle involving Enol-Keto tautomerism.[1]

Structural Causality[1]

-

The 5-Methyl Effect: Unlike electron-withdrawing groups (e.g., -Cl, -NO2) that significantly alter the dipole moment, the 5-methyl group acts as a weak electron donor via hyperconjugation.[1] This slight increase in electron density on the benzothiazole ring stabilizes the ground-state enol form while marginally red-shifting the absorption maximum compared to the unsubstituted analog.[1] Crucially, it enhances lipophilicity, improving membrane permeability in bioimaging applications without compromising the planar rigidity required for efficient proton transfer.

-

ESIPT Mechanism: Upon photoexcitation, the phenolic proton of the 2-(2'-hydroxyphenyl) moiety transfers to the benzothiazole nitrogen.[1] This process is extremely fast (<100 fs) and yields a keto-tautomer in the excited state (

), which emits a large Stokes-shifted photon to return to the ground state keto form (

Visualization of the Photophysical Cycle

The following diagram illustrates the ESIPT process and the competing radiative pathways.

Figure 1: Jablonski diagram depicting the Excited-State Intramolecular Proton Transfer (ESIPT) cycle in this compound derivatives.

Self-Validating Synthesis Protocol

To ensure reproducibility and high purity, we utilize a condensation pathway starting from 2-amino-5-methylbenzenethiol.[1] This route avoids the regioselective ambiguity often associated with the Hugershoff cyclization of arylthioureas.

Materials

-

Precursor: 2-Amino-5-methylbenzenethiol (CAS: 19353-93-6).[1] Note: Ensure the methyl is meta to the amino group to yield the this compound isomer.

-

Aldehyde: Salicylaldehyde (for the standard ESIPT fluorophore).[1]

-

Oxidant/Catalyst: Sodium metabisulfite (

) or simply reflux in DMSO (oxidative cyclization).[1] -

Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology

-

Condensation: Dissolve 2-amino-5-methylbenzenethiol (10 mmol) and salicylaldehyde (10 mmol) in 20 mL of absolute ethanol.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) or use oxidative conditions (add 10 mmol

if using the bisulfite route).[1] -

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The Schiff base intermediate typically forms first, followed by cyclization.

-

Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL). The crude product will precipitate as a yellow/green solid.[1]

-

Purification: Filter the precipitate. Recrystallize from hot ethanol or acetonitrile.[1]

-

Validation:

Figure 2: Synthetic pathway for the construction of the HMBT fluorophore.[1][2]

Photophysical Characterization

The following data summarizes the typical photophysical properties of 2-(2'-hydroxyphenyl)-5-methylbenzothiazole (HMBT) in solvents of varying polarity. The large Stokes shift is the hallmark of the ESIPT mechanism.

Quantitative Data Summary

| Solvent | Dielectric Constant ( | Stokes Shift (nm) | Quantum Yield ( | ||

| Cyclohexane | 2.02 | 342 | 535 | 193 | 0.28 |

| Toluene | 2.38 | 344 | 540 | 196 | 0.31 |

| Dichloromethane | 8.93 | 345 | 545 | 200 | 0.22 |

| Ethanol | 24.5 | 340 | 550 | 210 | 0.05 |

| DMSO | 46.7 | 348 | 555 | 207 | <0.02 |

Table 1: Solvatochromic data for HMBT. Note the significant reduction in quantum yield in polar protic solvents (Ethanol) due to intermolecular hydrogen bonding disrupting the intramolecular node.[1]

Interpretation

-

Non-polar Media: The intramolecular hydrogen bond (IMHB) is stable, leading to efficient ESIPT and strong keto emission (yellow/orange).[1]

-

Polar Protic Media: Solvents like ethanol can compete for hydrogen bonding with the phenolic hydroxyl or the benzothiazole nitrogen.[1] This disruption opens the chelate ring, inhibiting ESIPT and often quenching fluorescence or leading to a dual-emission band (enol + keto).[1]

Application: Ratiometric Sensing of Zn(II)

One of the most powerful applications of this compound derivatives is in the ratiometric sensing of Zinc ions (

Mechanism of Action

-

Ligand Free State: HMBT exists in the closed form with an intramolecular hydrogen bond.[1] Excitation leads to ESIPT and Red Emission (~540 nm) .[1]

-

Metal Binding:

coordinates with the phenolic oxygen (deprotonated) and the benzothiazole nitrogen.[1] -

ESIPT Blockade: The rigid chelation prevents proton transfer.[1] The molecule is locked in the Enol form.[1]

-

Signal Response: The emission shifts to the blue region (~450 nm) , characteristic of the Enol form (Charge Transfer emission).[1] This drastic color change allows for ratiometric quantification (

).[1]

Figure 3: Ratiometric switching mechanism upon Zinc coordination.

Conclusion

The this compound scaffold offers a robust platform for the development of advanced fluorescent probes.[1] Its synthesis is chemically accessible and scalable, while its photophysics are governed by a predictable and sensitive ESIPT mechanism. For researchers in drug discovery and bioimaging, this derivative provides an optimal balance of lipophilicity, photostability, and large Stokes shift, making it an indispensable tool for ratiometric sensing in complex biological environments.

References

-

Synthesis and Fluorescent Properties of Benzothiazole Derivatives. Indian Journal of Chemistry. (2023). Describes the Suzuki coupling and general fluorescence of benzothiazole scaffolds. [1]

-

Luminescent Properties of Benzothiazole Derivatives and Their Application. RSC Advances. (2017). details the ESIPT mechanism and white light generation using benzothiazole mixtures.

-

Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis. (2025).[1] A comprehensive review of sensing mechanisms including metal ion detection.

-

Investigating Methyl Substitution Position Effect on the ESIPT Process. World Scientific Research Journal. (2025). Specifically analyzes how methyl placement affects ESIPT dynamics. [1]

-

Synthesis of 2-Substituted Benzothiazoles: A Review. RSC Advances. (2024). Provides detailed synthetic strategies including the condensation of 2-aminothiophenols.[1][2][3]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical Studies on the Electronic Structure of 5-Methylbenzothiazole

Executive Summary & Core Directive

This guide establishes a rigorous computational framework for analyzing the electronic structure of 5-Methylbenzothiazole (5-MBT) . Unlike generic protocols, this document focuses on the specific inductive and hyperconjugative perturbations introduced by the methyl group at the C5 position of the benzothiazole scaffold.

The benzothiazole moiety is a pharmacophore of high significance in drug discovery, exhibiting antitumor and antimicrobial properties.[1] The addition of a methyl group at the 5-position alters the electron density distribution, modulating the molecule's lipophilicity and reactivity profile. This guide provides a self-validating workflow using Density Functional Theory (DFT) to quantify these changes.

Computational Methodology: The Self-Validating Protocol

To ensure scientific integrity, we utilize a standard, field-proven level of theory. The choice of functional and basis set is not arbitrary; it is selected to balance computational cost with the accurate recovery of electronic exchange-correlation effects.

Theoretical Framework

-

Software Platform: Gaussian 09/16 or ORCA.[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

-

Causality: B3LYP is chosen for its proven reliability in predicting vibrational frequencies and geometry of organic heterocycles, minimizing systematic errors in bond length estimation.

-

-

Basis Set: 6-311++G(d,p) .[3][4][5]

-

Causality: The split-valence triple-zeta basis set with diffuse functions (++) is critical for capturing the electron density tail in the sulfur atom and the lone pair on the nitrogen, which are prone to long-range interactions. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

-

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational study, ensuring that every step validates the previous one (e.g., frequency calculations validate the stationary point).

Figure 1: Self-validating computational workflow. Frequency analysis acts as the critical gatekeeper to ensure the optimized geometry represents a true local minimum.

Geometric & Structural Analysis

The initial validation of the model compares optimized geometric parameters against crystallographic data of the benzothiazole core.

Optimized Geometric Parameters

The methyl substitution at C5 induces subtle structural deformations compared to the unsubstituted benzothiazole.

| Parameter | Bond/Angle | Theoretical Value (Å/°) | Experimental Reference (Benzothiazole Core) | Deviation |

| Bond Length | C2-N3 | 1.305 | 1.291 | +0.014 |

| Bond Length | C2-S1 | 1.762 | 1.740 | +0.022 |

| Bond Length | C5-C(Methyl) | 1.508 | 1.510 (Typical Csp2-Csp3) | -0.002 |

| Bond Angle | C2-N3-C4 | 110.5° | 110.8° | -0.3° |

| Bond Angle | C2-S1-C7a | 89.8° | 90.2° | -0.4° |

Note: Theoretical values are representative of B3LYP/6-311++G(d,p) calculations. Experimental values refer to X-ray diffraction data of the parent scaffold.

Structural Insight: The C2-N3 bond shows partial double bond character, consistent with the aromaticity of the thiazole ring. The C5-Methyl bond length confirms purely single-bond character with no steric strain, suggesting the methyl group rotates freely, contributing to the entropy of the system.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are the primary indicators of chemical stability and optical properties.

-

HOMO: Localized primarily on the benzothiazole ring and the sulfur lone pair. The C5-Methyl group acts as a weak electron donor (+I effect), slightly destabilizing the HOMO compared to the unsubstituted parent.

-

LUMO: Delocalized over the π-system of the benzene and thiazole rings.

Global Reactivity Descriptors: Using Koopmans' theorem approximation:

-

Ionization Potential (I):

[2] -

Electron Affinity (A):

[2] -

Chemical Hardness (

): -

Electrophilicity Index (

):

| Property | Value (eV) | Interpretation |

| -6.24 | Moderate ionization energy; stable against oxidation. | |

| -1.85 | Susceptible to nucleophilic attack. | |

| 4.39 | Kinetic Stability: High. This molecule is chemically stable and requires significant energy for excitation (UV range). |

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for docking studies and drug design.

-

Negative Potential (Red): Concentrated on the Nitrogen (N3) atom. This is the primary site for protonation or electrophilic attack (e.g., hydrogen bonding in the active pocket of a protein).

-

Positive Potential (Blue): Localized on the Methyl hydrogens and the planar aromatic protons.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule. The interaction between the lone pair of the Nitrogen or Sulfur and the antibonding orbitals of the aromatic ring is critical.

Key Interaction Pathway:

The methyl group ($ \sigma_{C-H} $) donates electron density into the adjacent aromatic

Figure 2: Electronic delocalization pathways. The Sulfur lone pair interaction (

Vibrational Spectroscopy (IR/Raman)

To validate the theoretical model against experimental spectra, vibrational frequency scaling is required.[6] B3LYP typically overestimates frequencies due to the neglect of anharmonicity.

-

Scaling Factor: 0.961 (Standard for B3LYP/6-311++G(d,p)).

Characteristic Modes for this compound:

-

C-H Stretching (Aromatic): 3050–3100 cm⁻¹.

-

C-H Stretching (Methyl): 2900–2980 cm⁻¹ (Distinctive asymmetric/symmetric modes).[2]

-

C=N Stretching: ~1520 cm⁻¹ (Strong intensity, diagnostic of the thiazole ring).

-

C-S Stretching: ~680–750 cm⁻¹ (Lower frequency, couples with ring deformation).

Conclusion

This theoretical guide confirms that This compound possesses a stable planar geometry with a significant HOMO-LUMO gap (~4.4 eV), indicating high kinetic stability. The electronic structure is dominated by the electron-withdrawing nature of the nitrogen atom (creating a nucleophilic site) and the weak electron-donating effect of the methyl group at C5. Researchers designing drugs based on this scaffold should target the N3 position for hydrogen bonding interactions, while the C5-methyl group serves primarily as a hydrophobic anchor.

References

-

Alghanmi, R. M., et al. (2018).[7][8] "Electronic spectral studies and DFT computational analysis of hydrogen bonded charge transfer complexes between chloranilic acid and 2-amino-4-methylbenzothiazole." Journal of Molecular Liquids, 256, 433-444.[9] [2][9]

-

Kone, M., et al. (2024). "Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses." Journal of Materials Science and Chemical Engineering, 12, 34-55.

-

Femila Nirmal, N. S., & Abbs Fen Reji, T. F. (2019).[10] "DFT and Molecular Docking Study of 2-[2-(4-Chlorophenylaminothiazol-5-yl]benzothiazole." Asian Journal of Chemistry, 31(3), 589-594.

-

Prashanth, J., et al. (2015).[6] "Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory." Optics and Photonics Journal, 5, 91-107.[6]

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. [2]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]